molecular formula C9H10ClNO2 B2397237 Methyl 3-amino-4-chloro-2-methylbenzoate CAS No. 190367-58-9

Methyl 3-amino-4-chloro-2-methylbenzoate

Cat. No. B2397237
CAS RN: 190367-58-9
M. Wt: 199.63
InChI Key: GRLIJZQYYIKCEQ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-chloro-2-methylbenzoate” is a chemical compound with the CAS Number: 190367-58-9 . It has a molecular weight of 199.64 and its linear formula is C9H10ClNO2 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H10ClNO2 . This indicates that the molecule is composed of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Environmental Science

  • Environmental Persistence and Toxicity of Parabens : Studies on parabens, chemically related to Methyl 3-amino-4-chloro-2-methylbenzoate, reveal their widespread use as preservatives and the consequent environmental implications due to their persistence and potential toxicity. Parabens, including methylparaben, are ubiquitous in aquatic environments, indicating a continuous introduction into ecosystems. Their capacity for weak endocrine disruption highlights the necessity for further environmental monitoring and assessment of potential health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

  • Antimicrobial Preservatives in Various Products : Methyl paraben, structurally similar to the query compound, is highlighted for its long history as a non-toxic antimicrobial preservative in foods, drugs, and cosmetics. Its extensive safety profile underscores its practical applications in preserving product integrity, despite concerns over its allergenic potential in certain contexts (Soni, Taylor, Greenberg, & Burdock, 2002).

Medicinal Chemistry

  • Pharmaceutical Impurities and Mutagenicity : The review of pharmaceutical impurities discusses the significance of ensuring the purity of compounds like this compound in drug development. It emphasizes the critical nature of accurate mutagenicity assessments for pharmaceutical impurities, underscoring the balance between therapeutic efficacy and safety (Gunther, Kenyon, Cheung, Dugger, & Dobo, 2017).

  • Neurobiology and Antidepressant Research : A study on the antidepressant tianeptine, which shares functional groups with the query compound, provides insights into the neurobiological mechanisms of action. This research illustrates the complex interplay between neurotransmitter systems and the potential for structural analogs of this compound to contribute to the development of novel treatments for depressive disorders (McEwen & Olié, 2005).

Material Science

  • Electrochemical Technology : Research on haloaluminate room-temperature ionic liquids, which are used in electrochemical processes, underscores the potential for chemicals like this compound to play a role in innovative materials science applications. This includes areas such as electroplating and energy storage, highlighting the versatility of related compounds in advancing technological applications (Tsuda, Stafford, & Hussey, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-amino-4-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLIJZQYYIKCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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